molecular formula C9H17N3 B12541952 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine CAS No. 143452-66-8

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine

Cat. No.: B12541952
CAS No.: 143452-66-8
M. Wt: 167.25 g/mol
InChI Key: HJPRZVOOWRIHNV-UHFFFAOYSA-N
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Description

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine is a bicyclic nitrogen-containing compound with the molecular formula C9H16N2. It is also known as 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) and is widely used in organic synthesis due to its strong basicity and nucleophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine can be synthesized through various methods. One common method involves the reaction of 1,8-diaminooctane with formaldehyde under acidic conditions, followed by cyclization to form the bicyclic structure . Another method involves the reduction of pyrimidine derivatives using hydrogenation catalysts .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the use of high-pressure hydrogenation and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine involves its ability to act as a strong base and nucleophile. It can deprotonate acidic protons and participate in nucleophilic substitution reactions. Its molecular targets include various electrophilic centers in organic molecules, and it can influence biochemical pathways by modifying the structure and function of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine is unique due to its high basicity and nucleophilicity, making it highly effective in various organic synthesis reactions. Its bicyclic structure provides stability and reactivity that are advantageous in both laboratory and industrial settings .

Properties

CAS No.

143452-66-8

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-10-amine

InChI

InChI=1S/C9H17N3/c10-8-4-1-2-6-12-7-3-5-11-9(8)12/h8H,1-7,10H2

InChI Key

HJPRZVOOWRIHNV-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCN=C2C(C1)N

Origin of Product

United States

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